1-Ethoxy-4-(7-methyloctyl)benzene
Overview
Description
1-Ethoxy-4-(7-methyloctyl)benzene is a useful research compound. Its molecular formula is C17H28O and its molecular weight is 248.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
1-Ethoxy-4-(7-methyloctyl)benzene plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. The compound’s hydrophobic nature, due to the long alkyl chain, suggests that it is more soluble in organic solvents than in water . This property allows it to interact with hydrophobic regions of proteins and enzymes, potentially altering their activity. For instance, it may interact with enzymes involved in lipid metabolism, such as lipases, by binding to their hydrophobic active sites and modulating their catalytic activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes, due to its hydrophobic nature, can affect membrane fluidity and permeability, thereby influencing cell signaling pathways. Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The ethoxy group can participate in hydrogen bonding with amino acid residues in proteins, while the 7-methyloctyl group can engage in hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound may influence gene expression by binding to DNA or RNA, altering the transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into smaller molecules, which could have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it could exhibit toxic or adverse effects. For example, high doses of the compound may disrupt cellular membranes, leading to cell death or apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the ethoxy group, leading to the formation of phenolic metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse through cell membranes and accumulate in lipid-rich regions. Transporters such as ATP-binding cassette (ABC) transporters may facilitate its movement across cellular membranes, while binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct the compound to these compartments, affecting its activity and function within the cell .
Properties
IUPAC Name |
1-ethoxy-4-(7-methyloctyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-4-18-17-13-11-16(12-14-17)10-8-6-5-7-9-15(2)3/h11-15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTXCPKNZUZNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish liquid; [BASF MSDS] | |
Record name | Nonoxynol-1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15563 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
37205-87-1 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(isononylphenyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(isononylphenyl)-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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